Cas no 2248359-69-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate structure
2248359-69-3 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
CAS番号:2248359-69-3
MF:C14H14N2O5
メガワット:290.271363735199
CID:5767619
PubChem ID:165904998

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248359-69-3
    • EN300-6513864
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
    • インチ: 1S/C14H14N2O5/c1-15-6-7-20-11(8-15)14(19)21-16-12(17)9-4-2-3-5-10(9)13(16)18/h2-5,11H,6-8H2,1H3
    • InChIKey: LHKYOFKCMJYPQV-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C)CC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 290.09027155g/mol
  • どういたいしつりょう: 290.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 76.2Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6513864-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
5g
$2070.0 2023-05-25
Enamine
EN300-6513864-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
0.05g
$600.0 2023-05-25
Enamine
EN300-6513864-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
2.5g
$1399.0 2023-05-25
Enamine
EN300-6513864-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
0.1g
$628.0 2023-05-25
Enamine
EN300-6513864-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
0.25g
$657.0 2023-05-25
Enamine
EN300-6513864-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
1g
$714.0 2023-05-25
Enamine
EN300-6513864-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
10g
$3069.0 2023-05-25
Enamine
EN300-6513864-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate
2248359-69-3
0.5g
$685.0 2023-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate: A Comprehensive Overview

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate, with the CAS number 2248359693, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as dihydroisoindole carboxylate, has garnered attention due to its unique structural properties and potential applications in drug development and material science.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate is characterized by a fused ring system comprising an isoindole moiety and a morpholine ring. The isoindole component contributes to the compound's aromatic stability, while the morpholine ring introduces flexibility and potential for hydrogen bonding. This combination makes the compound versatile in terms of reactivity and functionality.

Recent studies have highlighted the role of dihydroisoindole carboxylate in the development of bioactive molecules. Researchers have explored its use as a precursor in the synthesis of complex heterocyclic compounds, which are crucial in medicinal chemistry. For instance, its ability to undergo various coupling reactions has made it a valuable building block in the construction of multi-ring systems with potential pharmacological activity.

In addition to its synthetic applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylmorpholine-2-carboxylate has been investigated for its role in catalysis. Its morpholine-derived structure enables it to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. This property is particularly valuable in the pharmaceutical industry, where stereochemistry plays a critical role in drug efficacy.

The compound's stability under various reaction conditions has also been a focal point of recent research. Studies have demonstrated that dihydroisoindole carboxylate exhibits remarkable resilience to thermal and chemical degradation, making it suitable for use in high-throughput screening processes. This attribute enhances its utility in large-scale chemical synthesis and combinatorial library construction.

Beyond its chemical applications, the environmental impact of 1,3-dioxo-2,3-dihydro-1H-isoindol- strong>-related compounds has been assessed. Researchers have evaluated their biodegradability and toxicity profiles to ensure their safe use in industrial and therapeutic contexts. These studies underscore the importance of sustainable practices in modern chemistry.

In conclusion, 1,3-dioxo

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